1-Propen-1-one, 3-imino-2,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propen-1-one, 3-imino-2,3-diphenyl- is an organic compound with a unique structure that includes both imino and diphenyl groups
Preparation Methods
The synthesis of 1-Propen-1-one, 3-imino-2,3-diphenyl- typically involves the reaction of benzaldehyde with acetophenone in the presence of a base to form chalcone, which is then reacted with an amine to introduce the imino group . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium hydroxide . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-Propen-1-one, 3-imino-2,3-diphenyl- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .
Scientific Research Applications
1-Propen-1-one, 3-imino-2,3-diphenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Propen-1-one, 3-imino-2,3-diphenyl- involves its interaction with molecular targets such as enzymes and receptors . The imino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity . The diphenyl groups can interact with hydrophobic pockets in proteins, affecting their function . These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-Propen-1-one, 3-imino-2,3-diphenyl- can be compared with similar compounds such as chalcone and its derivatives . While chalcone itself is a simple structure with two phenyl groups connected by a propenone bridge, the addition of the imino group in 1-Propen-1-one, 3-imino-2,3-diphenyl- introduces new chemical properties and potential biological activities . Other similar compounds include various substituted chalcones and imino derivatives, each with unique properties and applications .
Properties
CAS No. |
339553-21-8 |
---|---|
Molecular Formula |
C15H11NO |
Molecular Weight |
221.25 g/mol |
InChI |
InChI=1S/C15H11NO/c16-15(13-9-5-2-6-10-13)14(11-17)12-7-3-1-4-8-12/h1-10,16H |
InChI Key |
ZHZCRFFJSYNLNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C=O)C(=N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.